Cas no 670269-93-9 (4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine)

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine structure
670269-93-9 structure
商品名:4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine
CAS番号:670269-93-9
MF:C19H13ClN2S2
メガワット:368.902920484543
CID:6251869
PubChem ID:2241107

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine
    • AKOS000811223
    • 4-((4-chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine
    • F1142-4595
    • 4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
    • 670269-93-9
    • 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
    • インチ: 1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3
    • InChIKey: NKPWMYLASYDKPN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)SC1=C2C(=NC=N1)SC=C2C1C=CC(C)=CC=1

計算された属性

  • せいみつぶんしりょう: 368.0208685g/mol
  • どういたいしつりょう: 368.0208685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.6

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1142-4595-10μmol
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1142-4595-10mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1142-4595-4mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1142-4595-30mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1142-4595-50mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1142-4595-25mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
25mg
$109.0 2023-05-17
A2B Chem LLC
BA80429-50mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9
50mg
$504.00 2024-04-19
A2B Chem LLC
BA80429-10mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9
10mg
$291.00 2024-04-19
Life Chemicals
F1142-4595-2μmol
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1142-4595-2mg
4-[(4-chlorophenyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
670269-93-9 90%+
2mg
$59.0 2023-05-17

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidine 関連文献

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno2,3-dpyrimidineに関する追加情報

Introduction to 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (CAS No. 670269-93-9)

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine, identified by its CAS number 670269-93-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its pharmacological properties, particularly in the development of drugs targeting various diseases.

The molecular structure of 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine features a thiophene ring fused with a pyrimidine moiety, both of which are connected through a sulfur atom. The presence of substituents such as 4-chlorophenyl and 4-methylphenyl at specific positions on the thiophene and pyrimidine rings enhances its chemical diversity and functional potential. This arrangement not only influences the compound's solubility and metabolic stability but also plays a crucial role in modulating its interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel thienopyrimidine derivatives as therapeutic agents. The structural features of 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine make it an attractive candidate for further investigation. Specifically, the sulfur atom in the sulfanyl group can serve as a key interaction point with biological molecules, while the aromatic rings provide opportunities for hydrogen bonding and hydrophobic interactions. These characteristics are particularly relevant in the context of drug design, where optimizing molecular interactions is essential for achieving high efficacy and selectivity.

One of the most compelling aspects of this compound is its potential application in oncology research. Thienopyrimidine derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases that are involved in cancer cell proliferation and survival. The substitution pattern in 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine may confer selectivity against specific kinases, making it a valuable tool for studying the role of these enzymes in tumor growth and progression. Additionally, the compound's ability to cross the blood-brain barrier could open up avenues for treating central nervous system disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine with unprecedented accuracy. Molecular docking studies have suggested that this compound may interact with ATP-binding pockets of kinases, thereby inhibiting their activity. These predictions are supported by experimental data from x-ray crystallography, which has provided detailed insights into how thienopyrimidine derivatives bind to their targets at the atomic level.

The synthesis of 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine presents both challenges and opportunities for synthetic chemists. The construction of the thiophene-pyrimidine core requires careful selection of reaction conditions and reagents to ensure high yield and purity. Additionally, introducing the desired substituents at specific positions without affecting other functional groups necessitates precise control over reaction pathways. However, advances in synthetic methodologies have made it increasingly feasible to access complex heterocyclic compounds like this one, paving the way for further exploration of their pharmacological potential.

In vitro studies have begun to uncover the biological activities of 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. Initial experiments have demonstrated inhibitory effects on certain kinases, suggesting that it may have therapeutic applications in cancer treatment. Furthermore, preliminary toxicity assays indicate that the compound is well-tolerated at moderate doses, although further studies are needed to assess its safety profile comprehensively. These findings are encouraging and warrant more extensive preclinical investigations to validate these early results.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. By analyzing large datasets of chemical structures and biological activities, these technologies can predict which compounds are most likely to exhibit desired properties. This approach has already led to several breakthroughs in identifying novel therapeutics and is expected to play an increasingly important role in future drug development efforts.

The future prospects for 4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists will be essential in translating this compound from a laboratory curiosity into a viable therapeutic agent. As our understanding of disease mechanisms continues to evolve, compounds like this one will undoubtedly play a crucial role in developing next-generation treatments.

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